Cas no 874459-70-8 ((3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid)

(3-(N,N-Dimethylsulfamoyl)-4-methoxyphenyl)boronic acid is a boronic acid derivative featuring a dimethylsulfamoyl and methoxy substituent on the phenyl ring. This compound is valuable in Suzuki-Miyaura cross-coupling reactions due to its electron-withdrawing sulfamoyl group, which enhances reactivity and selectivity in forming carbon-carbon bonds. The methoxy group further modulates electronic properties, making it useful in synthesizing complex aryl and heteroaryl structures. Its stability under typical reaction conditions and compatibility with diverse catalysts contribute to its utility in pharmaceutical and materials science research. The compound is typically handled under inert conditions to preserve its boronic acid functionality.
(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid structure
874459-70-8 structure
Product Name:(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid
CAS No:874459-70-8
MF:C9H14BNO5S
MW:259.087161540985
MDL:MFCD28400499
CID:4658127
Update Time:2025-05-21

(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid
    • [3-(dimethylsulfamoyl)-4-methoxyphenyl]boronic acid
    • ZJB45970
    • AM87350
    • I12521
    • N,N-dimethyl 5-borono-2-methoxybenzenesulfonamide
    • MDL: MFCD28400499
    • Inchi: 1S/C9H14BNO5S/c1-11(2)17(14,15)9-6-7(10(12)13)4-5-8(9)16-3/h4-6,12-13H,1-3H3
    • InChI Key: DLZBEMZKWQBTOM-UHFFFAOYSA-N
    • SMILES: S(C1C=C(B(O)O)C=CC=1OC)(N(C)C)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 340
  • Topological Polar Surface Area: 95.4

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Additional information on (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid

(3-(N,N-Dimethylsulfamoyl)-4-methoxyphenyl)boronic Acid: A Comprehensive Overview

The compound with CAS No. 874459-70-8, commonly referred to as (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of phenylboronic acid, with a unique substitution pattern that imparts distinctive chemical properties. The presence of the N,N-dimethylsulfamoyl group at the 3-position and the methoxy group at the 4-position of the phenyl ring contributes to its versatility in various chemical reactions and applications.

Recent advancements in synthetic chemistry have highlighted the potential of this compound as a key intermediate in the construction of complex molecular architectures. Its ability to undergo Suzuki-Miyaura coupling reactions has made it an invaluable tool in the synthesis of biaryl compounds, which are widely used in pharmaceuticals, agrochemicals, and advanced materials. The sulfamoyl group, known for its electron-withdrawing properties, plays a crucial role in modulating the reactivity of the boronic acid moiety, making it compatible with a wide range of coupling partners.

In addition to its role in cross-coupling reactions, this compound has been explored for its potential in the development of novel boron-based materials. The incorporation of boron into organic frameworks has been shown to enhance mechanical properties and thermal stability, attributes that are highly desirable in high-performance polymers and composites. Researchers have demonstrated that derivatives of this compound can be integrated into polymeric systems to create materials with tailored electronic and mechanical characteristics.

The synthesis of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the substituted phenol derivative, followed by sulfonation and subsequent conversion to the boronic acid form. Recent studies have focused on optimizing these steps to improve yield and purity, leveraging advances in catalysis and green chemistry principles.

From a pharmacological perspective, this compound has shown promise as a building block for drug discovery efforts. Its ability to participate in diverse chemical transformations allows for the creation of bioactive molecules with intricate structures. For instance, researchers have utilized this compound to synthesize analogs that exhibit potent anti-inflammatory and antioxidant activities, paving the way for potential therapeutic applications.

In conclusion, (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid stands as a testament to the ingenuity of modern chemical synthesis. Its unique combination of functional groups and reactivity makes it an indispensable tool in various branches of chemistry. As research continues to uncover new applications and optimization strategies, this compound is poised to play an even more significant role in advancing scientific and technological frontiers.

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